(+-)-Aeroplysinin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzofuranone, 5,7-dibromo-3a,7a-dihydro-3a-hydroxy-6-methoxy-, cis- is a natural product found in Aplysina archeri, Aplysina insularis, and other organisms with data available.
Scientific Research Applications
Anti-angiogenic and Anti-tumoral Activity
(+)-Aeroplysinin-1 has been shown to exhibit potent anti-angiogenic effects, inhibiting the growth and migration of endothelial cells, thereby impacting the formation of new blood vessels critical for tumor growth and metastasis. It induces endothelial cell apoptosis, reduces capillary tube formation, and decreases the concentration of matrix metalloproteinase-2, which is crucial for angiogenesis (Rodríguez-Nieto et al., 2002). Additionally, aeroplysinin-1 has demonstrated cytotoxic activity against colon cancer cells by promoting β-catenin degradation, a pathway often dysregulated in cancer (Park et al., 2016).
Modulation of the Redox Balance
Research indicates that (+)-aeroplysinin-1 can modulate the redox balance within endothelial cells. It targets proteins involved in redox processes and affects the activity of anti- and pro-oxidant enzymes, as well as transcription factors involved in redox homeostasis, suggesting a role in cellular protection against oxidative stress (García-Vilas et al., 2018).
Anti-inflammatory Effects
Aeroplysinin-1 has been found to inhibit the expression of key pro-inflammatory molecules in human endothelial and monocyte cells, demonstrating potential anti-inflammatory properties. This includes the down-regulation of thrombospondin 1 (TSP-1) and monocyte chemoattractant protein-1 (MCP-1), suggesting that aeroplysinin-1 could serve as a novel anti-inflammatory compound with pharmacological interest (Martínez-Poveda et al., 2013).
Antimicrobial and Antiviral Properties
Aeroplysinin-1 shows significant antimicrobial activity against various pathogens, including resistant strains of bacteria and fungi, indicating its potential as a natural source for developing new antimicrobials. It has demonstrated activity against clinical antibiotic-resistant strains of gram-positive bacteria and fungi of the genus Candida (Ehrlich et al., 2020). Furthermore, aeroplysinin-1 has been studied for its antiviral activity, notably inhibiting HIV-1 replication in vitro, showcasing its potential for antiviral therapy applications (Gómez-Archila et al., 2014).
properties
CAS RN |
37676-85-0 |
---|---|
Product Name |
(+-)-Aeroplysinin 2 |
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
InChI Key |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
Isomeric SMILES |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
synonyms |
aeroplysinin-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.